Product packaging for 1-Butyl-5-fluorouracil(Cat. No.:CAS No. 69243-15-8)

1-Butyl-5-fluorouracil

Cat. No.: B14470406
CAS No.: 69243-15-8
M. Wt: 186.18 g/mol
InChI Key: RCHKDVLSPJBSLU-UHFFFAOYSA-N
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Description

Historical Context of Fluoropyrimidine Analogues in Cancer Research

The journey of fluoropyrimidine analogues in oncology began with the synthesis of 5-fluorouracil (B62378) in 1957. aacrjournals.orgspandidos-publications.com This breakthrough was based on the observation that certain tumor cells preferentially uptake and utilize the pyrimidine (B1678525) uracil (B121893). aacrjournals.org By introducing a fluorine atom at the 5-position of the uracil ring, researchers created a molecule that could block the synthesis of thymidine (B127349), a crucial component of DNA. aacrjournals.orgspandidos-publications.com This targeted approach proved effective against a wide range of solid tumors, establishing 5-FU as a fundamental chemotherapeutic agent. aacrjournals.org

Over the years, extensive research has focused on modulating 5-FU's activity and mitigating its toxic effects. nih.gov This has led to the development of various fluoropyrimidine analogues and combination therapies aimed at improving treatment outcomes. researchgate.netpharmgkb.org The evolution of these drugs has been driven by a deeper understanding of the metabolic pathways of 5-FU, including both its activation (anabolism) and breakdown (catabolism). nih.gov

Rationale for Prodrug Development: Overcoming Limitations of Parent Compounds

Despite its efficacy, 5-FU has several drawbacks that limit its clinical utility. These include a short biological half-life, non-selective toxicity to healthy, rapidly dividing cells, and the development of drug resistance. frontiersin.orgmdpi.com Chemotherapy with 5-FU often leads to side effects such as myelotoxicity, stomatitis, and hand-foot syndrome. nih.gov These limitations underscore the need for strategies that can improve the drug's therapeutic index.

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. frontiersin.orgnumberanalytics.com The development of 5-FU prodrugs is a key strategy to address the challenges associated with the parent compound. cancernetwork.com By modifying the chemical structure of 5-FU, researchers aim to improve its pharmacokinetic and pharmacodynamic properties. mdpi.com

Concepts of Improved Selectivity and Efficacy in Prodrug Design

Enhanced Bioavailability: Oral administration of 5-FU is often unreliable due to erratic absorption. cancernetwork.com Prodrugs can be designed to be more readily absorbed from the gastrointestinal tract, providing a more convenient and consistent method of delivery. cancernetwork.com

Tumor-Specific Activation: A key strategy involves designing prodrugs that are activated by enzymes that are overexpressed in tumor cells. nih.govnih.gov This approach allows for the targeted release of the active drug at the tumor site, minimizing damage to healthy tissues. frontiersin.orgmdpi.com

Improved Pharmacokinetic Profile: Prodrugs can be engineered to have a longer half-life in the bloodstream, leading to sustained exposure of the tumor to the active drug. mdpi.com This can be more effective than intermittent high doses of 5-FU. cancernetwork.com

Reduced Systemic Toxicity: By targeting the release of 5-FU to the tumor, prodrugs can significantly reduce the systemic toxicity and side effects associated with conventional chemotherapy. frontiersin.orgnumberanalytics.com

Identification of 1-Butyl-5-fluorouracil as a Novel 5-Fluorouracil Derivative and Prodrug

Among the numerous 5-FU derivatives developed, This compound has emerged as a compound of interest. It is a chemical derivative of 5-fluorouracil designed to function as a prodrug. lookchem.com This means it is intended to be converted into the active form, 5-FU, within the body. lookchem.com The rationale behind this specific modification is to create a more effective and less toxic version of the parent drug. lookchem.com

The design of this compound involves the attachment of a butyl group to the N1 position of the 5-fluorouracil ring. This chemical modification is intended to alter the physicochemical properties of the parent drug, potentially leading to improved absorption and a more favorable pharmacokinetic profile. Research has explored its potential as a treatment for cancers such as colorectal and breast cancer. lookchem.com The mechanism of action, following its conversion to 5-FU, involves inhibiting the growth of cancer cells by interfering with their DNA replication and repair processes. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11FN2O2 B14470406 1-Butyl-5-fluorouracil CAS No. 69243-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69243-15-8

Molecular Formula

C8H11FN2O2

Molecular Weight

186.18 g/mol

IUPAC Name

1-butyl-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C8H11FN2O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4H2,1H3,(H,10,12,13)

InChI Key

RCHKDVLSPJBSLU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

Elucidation of the Molecular Mechanism of Action for 1 Butyl 5 Fluorouracil As a 5 Fluorouracil Prodrug

Prodrug Activation and Biotransformation to 5-Fluorouracil (B62378) within Biological Systems

1-Butyl-5-fluorouracil is classified as a prodrug of the widely used antineoplastic agent, 5-fluorouracil (5-FU). A prodrug is an inactive or less active precursor of a drug that is converted into its active form within the body through metabolic processes. The design of 5-FU prodrugs, including N-1 and/or N-3 substituted derivatives like this compound, aims to improve pharmacological and pharmacokinetic properties such as metabolic stability, absorption, and selectivity. mdpi.com

The therapeutic activity of this compound is entirely dependent on its biotransformation to the parent compound, 5-FU. This activation is a critical initial step in its mechanism of action. While the specific enzymatic pathway for this compound is not extensively detailed in the literature, the metabolism of similar N-alkylated fluoropyrimidine prodrugs, such as tegafur (B1684496), provides a well-established model. Tegafur is activated to 5-FU in the liver, a process catalyzed by cytochrome P450 enzymes, particularly CYP2A6. nih.govnih.gov It is therefore hypothesized that this compound undergoes a similar metabolic activation. This process likely involves the enzymatic cleavage of the N-1 butyl group from the pyrimidine (B1678525) ring. This reaction, mediated primarily by hepatic cytochrome P450 (CYP) enzymes, releases the active 5-fluorouracil molecule into circulation. nih.govnih.gov Once liberated, 5-FU can enter cancer cells and exert its cytotoxic effects through subsequent intracellular metabolic pathways. nih.gov

Intracellular Metabolic Pathways of 5-Fluorouracil

Upon its formation from this compound and subsequent entry into the cell, 5-FU undergoes a complex series of intracellular transformations, known as anabolic conversion or "activation," to exert its cytotoxic effects. nih.gov It is converted into three main active metabolites: 5-fluoro-2′-deoxyuridine-5′-monophosphate (FdUMP), 5-fluoro-2′-deoxyuridine-5′-triphosphate (FdUTP), and 5-fluorouridine-5′-triphosphate (FUTP). nih.gov These metabolites interfere with DNA and RNA synthesis and function, ultimately leading to cell death. nih.gov

The conversion of 5-FU into its active forms follows several enzymatic pathways that parallel the normal metabolism of the endogenous pyrimidine uracil (B121893). nih.gov

The formation of FdUMP, a key metabolite responsible for inhibiting DNA synthesis, can occur via two primary routes:

Pathway 1: 5-FU is first converted to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) by the enzyme thymidine (B127349) phosphorylase (TP). researchgate.net Subsequently, FUDR is phosphorylated by thymidine kinase (TK) to yield FdUMP. researchgate.net

Pathway 2: Alternatively, 5-FU can be converted directly into 5-fluorouridine-5′-monophosphate (FUMP) by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), utilizing phosphoribosyl pyrophosphate (PRPP) as a cofactor. nih.govresearchgate.net FUMP is then phosphorylated to 5-fluorouridine-5'-diphosphate (FUDP) by uridine (B1682114) monophosphate kinase. FUDP can then be converted by ribonucleotide reductase to 5-fluoro-2′-deoxyuridine-5′-diphosphate (FdUDP), which is subsequently dephosphorylated to FdUMP. researchgate.net

The metabolite FdUDP, formed as described in the second pathway for FdUMP, can also be further phosphorylated by nucleoside diphosphate (B83284) kinases. This reaction adds a third phosphate (B84403) group, converting FdUDP into 5-fluoro-2′-deoxyuridine-5′-triphosphate (FdUTP). researchgate.net The formation of FdUTP allows for its fraudulent incorporation into DNA, contributing to cytotoxicity. nih.gov

The ribonucleotide pathway begins with the conversion of 5-FU to FUMP, as catalyzed by OPRT. FUMP is then sequentially phosphorylated by cellular kinases. Uridine monophosphate kinase converts FUMP to FUDP, and nucleoside diphosphate kinases subsequently convert FUDP to 5-fluorouridine-5′-triphosphate (FUTP). nih.govnih.gov This active metabolite is then incorporated into RNA, disrupting its normal function. nih.gov

The cytotoxic effects of 5-FU are mediated by the interaction of its active metabolites with crucial cellular enzymes and nucleic acids.

Inhibition of Thymidylate Synthase (TS): The primary and most well-known mechanism of 5-FU cytotoxicity is the inhibition of thymidylate synthase (TS) by FdUMP. researchgate.net TS is a critical enzyme in the de novo synthesis of pyrimidines, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). researchgate.net dTMP is an essential precursor for DNA synthesis and repair. FdUMP binds to the nucleotide-binding site of TS, and in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex. nih.govresearchgate.net This complex effectively sequesters the enzyme, inhibiting its function and leading to a depletion of the intracellular dTMP pool. The lack of dTMP results in the cessation of DNA synthesis and repair, ultimately triggering cell death. researchgate.net

Incorporation into DNA and RNA: The other active metabolites, FdUTP and FUTP, also contribute significantly to 5-FU's anticancer activity.

FdUTP can be erroneously recognized by DNA polymerases and incorporated into the DNA strand in place of deoxythymidine triphosphate (dTTP). nih.gov This incorporation leads to DNA fragmentation and damage, as the cellular machinery attempts to excise the fraudulent base, further contributing to cytotoxicity. nih.gov

FUTP is incorporated into various RNA species (mRNA, tRNA, rRNA) in place of uridine triphosphate (UTP). nih.gov This leads to significant disruption of RNA processing and function, including altered pre-rRNA processing and pre-mRNA splicing, which ultimately impairs protein synthesis and contributes to cell death. nih.gov

Data Tables

Table 1: Key Enzymes in 5-Fluorouracil Metabolism

Enzyme Abbreviation Role in 5-FU Metabolism
Cytochrome P450 CYP Hypothesized to activate the prodrug this compound to 5-FU via cleavage of the butyl group. nih.gov
Thymidine Phosphorylase TP Converts 5-FU to 5-fluoro-2'-deoxyuridine (FUDR). researchgate.net
Thymidine Kinase TK Phosphorylates FUDR to form the active metabolite FdUMP. researchgate.net
Orotate Phosphoribosyltransferase OPRT Converts 5-FU directly to 5-fluorouridine (B13573) monophosphate (FUMP). nih.govresearchgate.net
Uridine Monophosphate Kinase UMPK Phosphorylates FUMP to 5-fluorouridine diphosphate (FUDP).
Ribonucleotide Reductase RR Converts FUDP to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP). researchgate.net
Nucleoside Diphosphate Kinase NDPK Phosphorylates FUDP to FUTP and FdUDP to FdUTP.

Table 2: Active Metabolites of 5-Fluorouracil and Their Mechanisms

Active Metabolite Abbreviation Primary Target Cytotoxic Mechanism
5-Fluoro-2′-deoxyuridine-5′-monophosphate FdUMP Thymidylate Synthase (TS) Forms a stable inhibitory complex with TS and 5,10-methylenetetrahydrofolate, blocking dTMP synthesis and halting DNA replication and repair. nih.govresearchgate.net
5-Fluoro-2′-deoxyuridine-5′-triphosphate FdUTP DNA Incorporated into DNA in place of dTTP, leading to DNA damage and fragmentation. nih.gov

Interaction with Key Enzymatic Targets

Thymidylate Synthase (TS) Inhibition and Ternary Complex Formation

A primary mechanism of action of 5-fluorouracil, the active metabolite of this compound, is the inhibition of thymidylate synthase (TS). nih.govnih.gov TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.gov

5-FU is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). mdpi.com FdUMP acts as a potent inhibitor of TS by forming a stable ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF). nih.gov This stable covalent complex effectively blocks the normal binding of the enzyme's natural substrate, deoxyuridine monophosphate (dUMP), thereby halting the production of dTMP. nih.gov The depletion of the dTMP pool leads to an imbalance of deoxynucleotides, which ultimately disrupts DNA synthesis and repair, contributing to the cytotoxic effects of the drug. nih.gov

The formation and stability of this ternary complex are crucial for the therapeutic efficacy of 5-FU. The interaction within the complex is a time-dependent process where the fluorine substituent on the pyrimidine ring prevents the dissociation of the complex, leading to a prolonged inactivation of the enzyme. nih.gov

Key Components in Thymidylate Synthase Inhibition
ComponentRole
5-Fluorouracil (5-FU)Active drug derived from this compound.
Fluorodeoxyuridine monophosphate (FdUMP)Active metabolite of 5-FU that directly inhibits TS.
Thymidylate Synthase (TS)Target enzyme essential for DNA synthesis.
5,10-methylenetetrahydrofolate (CH₂THF)Folate cofactor required for the formation of the stable ternary complex.
Ternary ComplexThe stable structure formed by FdUMP, TS, and CH₂THF that inhibits enzyme activity.
Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Catabolism Bypass Mechanisms

The efficacy of 5-fluorouracil is significantly influenced by its catabolism, which is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD). medscape.comnih.gov DPD is the rate-limiting enzyme in the breakdown of 5-FU into inactive metabolites. mdpi.comnih.gov It is estimated that over 80% of an administered dose of 5-FU is catabolized by DPD, mainly in the liver. mdpi.comnih.gov

A deficiency in DPD can lead to a decreased clearance of 5-FU, resulting in increased systemic exposure and a higher risk of severe toxicity. medscape.comnih.gov Conversely, high levels of DPD activity can lead to rapid degradation of 5-FU, potentially reducing its antitumor efficacy. hematologyandoncology.net

Prodrugs of 5-FU, such as this compound, can be designed to circumvent the variability in DPD activity and improve the pharmacokinetic profile of the active drug. nih.govacs.org By modifying the 5-FU molecule, these prodrugs can exhibit different absorption, distribution, and metabolism characteristics, potentially leading to a more controlled and sustained release of the active 5-FU, thereby bypassing the initial rapid degradation by DPD. cancernetwork.com

Nucleic Acid Integration and Functional Perturbations

In addition to enzyme inhibition, the cytotoxic effects of 5-fluorouracil are also mediated by the misincorporation of its metabolites into both DNA and RNA. nih.gov

Misincorporation into Deoxyribonucleic Acid (DNA) and DNA Replication Interference

The active metabolite of 5-FU, fluorodeoxyuridine triphosphate (FdUTP), can be erroneously incorporated into the DNA strand in place of deoxythymidine triphosphate (dTTP) during DNA synthesis. nih.gov This incorporation of a fraudulent base disrupts the normal structure and function of DNA. nih.gov

The presence of 5-FU in the DNA can interfere with DNA replication and repair processes. The cellular machinery that proofreads and repairs DNA may attempt to excise the incorporated 5-FU, leading to DNA strand breaks and fragmentation. oup.com The accumulation of such DNA damage can trigger apoptotic pathways, leading to cell death. nih.gov

Misincorporation into Ribonucleic Acid (RNA) and RNA Processing/Function Alterations

Another significant mechanism of 5-FU's cytotoxicity involves its incorporation into RNA. The metabolite fluorouridine triphosphate (FUTP) can be incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of uridine triphosphate (UTP). nih.govdrugdiscoverynews.com

Downstream Cellular Consequences of this compound Activity

The molecular events initiated by the active metabolites of this compound, namely the inhibition of thymidylate synthase and the misincorporation into nucleic acids, trigger a cascade of downstream cellular consequences that ultimately lead to the inhibition of cell proliferation and cell death.

Cell Cycle Progression Alterations (e.g., G1/S, S, G2/M Phase Arrest)

A major consequence of the cellular stress induced by 5-fluorouracil is the perturbation of the cell cycle. mdpi.com The specific effects on cell cycle progression can vary depending on the cell type and the concentration of the drug.

Treatment with 5-FU has been shown to induce cell cycle arrest at various phases, including the G1/S transition, the S phase, and the G2/M phase. mdpi.comnih.gov For example, in some cancer cell lines, 5-FU has been observed to cause an accumulation of cells in the G1/S phase. mdpi.com In other cell types, a prominent G2/M phase arrest has been reported. nih.gov This cell cycle arrest is a protective mechanism that allows the cell to attempt to repair the DNA damage before proceeding with division. However, if the damage is too extensive, the sustained cell cycle arrest can trigger apoptosis.

Observed Cell Cycle Arrest in Response to 5-Fluorouracil
Cell Cycle PhaseObserved EffectReference
G1/S PhaseArrest, preventing entry into DNA synthesis. mdpi.com
S PhaseSlowing of DNA replication. nih.gov
G2/M PhaseArrest, preventing entry into mitosis. nih.gov

Apoptosis Induction Pathways

As a prodrug, this compound exerts its cytotoxic effects following metabolic conversion to 5-fluorouracil (5-FU). A primary mechanism through which 5-FU eliminates cancer cells is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is highly regulated and involves the activation of specific signaling cascades that culminate in cellular self-destruction. The apoptotic response to 5-FU is complex, engaging multiple pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of a family of cysteine proteases known as caspases. scirp.org

The activation of caspases is a central event in 5-FU-induced apoptosis. nih.govresearchgate.net Studies have demonstrated that 5-FU triggers a caspase-dependent apoptotic pathway, and the inhibition of caspases can reverse the drug's cytotoxic effects. nih.govscirp.orgnih.gov Both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3, are activated. scirp.orgnih.gov Caspase-8 is a key component of the extrinsic pathway, typically activated by death receptors on the cell surface, while caspase-9 is the primary initiator caspase in the intrinsic pathway, activated following signals originating from the mitochondria. scirp.org The activation of both indicates that 5-FU can initiate apoptotic signaling through multiple routes. scirp.orgmdpi.com

The intrinsic pathway is significantly modulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-X(L), Mcl-1) members. nih.govfrontiersin.orgbiosynth.com 5-FU has been shown to alter the balance of these proteins, favoring apoptosis. nih.gov Treatment with 5-FU can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L). scirp.orgnih.govresearchgate.net This shift in the ratio of anti- to pro-apoptotic proteins, particularly the Bcl-X(L) to Bax ratio, is crucial for chemosensitivity. nih.gov An increase in pro-apoptotic members like Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates caspase-9 and the subsequent caspase cascade. scirp.org

Furthermore, the tumor suppressor protein p53 can play a role in 5-FU-mediated apoptosis. In response to cellular stress, such as that induced by 5-FU, p53 can be activated. scirp.orgcalis.edu.cn Activated p53 can transcriptionally upregulate pro-apoptotic genes, including Bax, thereby linking the cellular stress response to the mitochondrial apoptotic machinery. scirp.org

Table 1: Key Proteins Modulated by 5-Fluorouracil in Apoptosis Induction
Protein FamilySpecific ProteinFunction in ApoptosisEffect of 5-FU TreatmentPathway
CaspasesCaspase-8Initiator CaspaseActivatedExtrinsic
Caspase-9Initiator CaspaseActivatedIntrinsic
Caspase-3Executioner CaspaseActivatedCommon
Bcl-2 Family (Anti-apoptotic)Bcl-2Inhibits apoptosisDownregulatedIntrinsic
Bcl-X(L)Inhibits apoptosisDownregulatedIntrinsic
Mcl-1Inhibits apoptosisDownregulatedIntrinsic
Bcl-2 Family (Pro-apoptotic)BaxPromotes apoptosisUpregulatedIntrinsic
BadPromotes apoptosisUpregulatedIntrinsic
Tumor Suppressorsp53Transcription factor, promotes apoptosisActivatedIntrinsic

Preclinical Pharmacological and Biological Investigations of 1 Butyl 5 Fluorouracil

In Vitro Studies in Cancer Cell Lines

Apoptosis and Cell Death Pathway Analysis

The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) exert their anticancer effects. nih.govnih.govscirp.org Preclinical studies have investigated the role of 1-Butyl-5-fluorouracil in triggering this critical cellular process.

In various cancer cell lines, treatment with 5-FU has been shown to induce apoptosis. nih.govnih.gov This process is often mediated by the modulation of the Bcl-2 family of proteins, which are crucial regulators of the apoptotic pathway. nih.gov For instance, in human colon cancer cell lines, 5-FU-induced apoptosis was associated with an increased expression of pro-apoptotic proteins like Bax and Bak. nih.gov The ratio of anti-apoptotic proteins (like Bcl-X(L)) to pro-apoptotic proteins (like Bax) may be related to the chemosensitivity of cancer cells to 5-FU. nih.gov

Furthermore, the apoptotic cascade often involves the activation of caspases, a family of protease enzymes that execute the process of cell death. nih.gov Studies have suggested that 5-FU-induced apoptosis can be caspase-dependent. nih.gov For example, in oral squamous cell carcinoma cell lines, the use of a pan-caspase inhibitor showed a mild inhibition of cell death induced by 5-FU, pointing towards a caspase-dependent apoptotic pathway. nih.gov

The tumor suppressor protein p53 can also play a role in chemotherapy-induced apoptosis. nih.gov However, research indicates that 5-FU can induce apoptosis in cancer cells regardless of their p53 status (both wild-type and mutant p53). nih.gov In cells with wild-type p53, 5-FU-induced apoptosis was accompanied by an increase in Bax and Bak expression. nih.gov In contrast, in cells with mutant p53, a remarkable increase in Bak expression was observed. nih.gov

Metabolic Enzyme Activity Modulation in Cellular Systems (e.g., TS inhibition)

A primary mechanism of action for 5-fluorouracil and its derivatives is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP). researchgate.netnih.gov dTMP is an essential precursor for DNA synthesis.

The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). researchgate.netnih.govnih.gov This complex blocks the normal binding of the enzyme's natural substrate, deoxyuridine monophosphate (dUMP), effectively inhibiting dTMP synthesis. researchgate.net The inhibition of TS leads to an imbalance in the deoxynucleotide (dNTP) pool and an increase in deoxyuridine triphosphate (dUTP) levels, both of which can cause DNA damage and ultimately lead to cell death. researchgate.net

Preclinical studies have shown that the levels of TS in cancer cells can influence their sensitivity to 5-FU. nih.gov However, the relationship is complex, as treatment with 5-FU can also induce an increase in TS expression, which is a potential mechanism of drug resistance. nih.gov This induction can be observed both in cell lines and in animal models. nih.gov

The modulation of other metabolic enzymes also plays a role in the efficacy of 5-FU. Orotate (B1227488) phosphoribosyltransferase (OPRT) is a key enzyme that converts 5-FU into its active form, while dihydropyrimidine (B8664642) dehydrogenase (DPD) is the primary enzyme responsible for its catabolism and inactivation. nih.gov The balance between the activities of these enzymes can therefore significantly impact the therapeutic outcome of 5-FU-based chemotherapy. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

Xenograft Models for Solid Tumors

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used in preclinical cancer research. mdpi.come-crt.org These models are considered to better represent the heterogeneity and characteristics of a patient's tumor compared to traditional cancer cell line xenografts. e-crt.org

In the context of 5-FU and its derivatives, xenograft models are crucial for evaluating in vivo efficacy against various solid tumors. For example, colon carcinoma xenograft models have been used to study the effects of combining 5-FU with other agents. asco.org Similarly, colorectal cancer xenograft models have been employed to assess the antitumor effects of novel drug combinations involving 5-FU. nih.govnih.gov

Evaluation of Tumor Growth Inhibition

Preclinical studies in animal models have consistently demonstrated the ability of 5-FU and its derivatives to inhibit tumor growth. In xenograft models of colon cancer, treatment with 5-FU has been shown to significantly reduce tumor volume. nih.govnih.gov

For instance, in a study using SW620 colorectal cancer xenograft models, 5-FU treatment resulted in a tumor growth inhibition rate of 36%. nih.gov In another study with DLD1 xenograft models, the tumor inhibition rate for 5-FU was 46%. nih.gov Combining 5-FU with other therapeutic agents can lead to even greater tumor growth inhibition. For example, when combined with a novel LSD1 inhibitor, the tumor inhibition rate in SW620 xenografts increased to 66%. nih.gov

The table below summarizes tumor growth inhibition data from a preclinical study on colorectal cancer xenograft models.

Treatment GroupCell LineTumor Inhibition Rate (%)
5-FUSW62036
5-FUDLD146
ZY0511SW62030
ZY0511DLD143
5-FU + ZY0511SW62066
5-FU + ZY0511DLD161

Data adapted from a study on the synergistic antitumor effect of 5-fluorouracil with a novel LSD1 inhibitor in colorectal cancer. nih.gov

These in vivo studies are critical for determining the potential therapeutic efficacy of new drug candidates and combination therapies before they can be considered for clinical trials in humans.

Assessment of Antimetastatic Potential

The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Preclinical studies are therefore designed to assess the potential of new cancer therapies to inhibit metastasis.

In a preclinical study investigating the combination of 5-FU with a novel LSD1 inhibitor, ZY0511, in colorectal cancer, the antimetastatic potential was evaluated in vivo. nih.gov The results showed that the combination treatment significantly reduced lung and liver metastases in the animal models. nih.gov This suggests that in addition to inhibiting primary tumor growth, this combination therapy may also have the potential to prevent or reduce the spread of cancer to other parts of the body.

Further research is needed to fully elucidate the mechanisms by which this compound and related compounds may exert their antimetastatic effects. These preclinical assessments are a crucial step in the development of more effective cancer treatments that can not only control the primary tumor but also prevent the devastating consequences of metastasis.

Preclinical Pharmacokinetics and Drug Metabolism Studies

Absorption and Systemic Distribution in Animal Models

Following oral administration in rats, 1-Butyl-5-fluorouracil is readily absorbed from the gastrointestinal tract. Studies indicate that the absorption of its active metabolite, 5-fluorouracil (B62378) (5-FU), is dose-dependent, suggesting the involvement of a carrier-mediated transport system. nih.gov In rats, the intestinal absorption rate constant (Ka) for 5-FU decreased with an increase in dose, while the gastric emptying rate constant (Kg) remained unaffected by the dose. nih.gov Regardless of the dose, 5-FU is considered highly absorbable in a manner limited by gastric emptying. nih.gov

Once absorbed, the distribution of 5-FU, the primary active metabolite of this compound, has been studied in various animal models. After intravenous administration in rats, 5-FU is rapidly eliminated from the plasma. nih.gov Tissue distribution analysis in rats revealed that intravenously administered 5-FU primarily distributes to the kidney, with lower concentrations found in the liver, spleen, and heart. nih.gov When applied directly to the liver surface in rats, 5-FU showed preferential distribution at the application site with no detection in other tissues, suggesting limited systemic distribution via this route. nih.gov In a study using a rat model with PC-1 tumor grafts, intravenously administered 5-FU was detected in the brain, liver, kidney, lung, tumor, heart, and spleen. nih.gov

Biotransformation Pathways and Active Metabolite Formation

The metabolic fate of this compound is intrinsically linked to its conversion to the active anticancer agent, 5-fluorouracil (5-FU).

The primary step in the bioactivation of this compound involves enzymatic hydrolysis to release 5-fluorouracil. This conversion is a critical determinant of the compound's activity. The transformation of 5-FU into its active metabolites, such as fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP), is essential for its cytotoxic effects. nih.govmdpi.com These active metabolites interfere with DNA and RNA synthesis and function. nih.govnih.gov The conversion can be catalyzed by various enzymes, including thymidine (B127349) phosphorylase and uridine (B1682114) phosphorylase, which transform 5-FU into fluorodeoxyuridine (FUDR) and fluorouridine (FUR), respectively. mdpi.comclinpgx.org Subsequently, these intermediates are phosphorylated to form the active nucleotides. mdpi.com

Plasma Protein Binding Characteristics in Preclinical Species

The binding of a drug to plasma proteins can significantly influence its distribution and availability to target tissues. For 5-fluorouracil, the active metabolite of this compound, plasma protein binding is generally considered to be low. Reports suggest that the unbound, or free, fraction of 5-FU in plasma is greater than 90%. nih.gov This indicates that a large proportion of the active drug is available to diffuse from the bloodstream into tissues to exert its pharmacological effects. Studies on benzyl (B1604629) derivatives of 5-FU in rats have shown that binding to plasma proteins increases with increasing hydrophobicity of the derivative. nih.gov

Bioavailability Assessment in Preclinical Models

The oral bioavailability of 5-fluorouracil, the active form of this compound, can be erratic and is influenced by extensive first-pass metabolism. nih.govnih.gov In rats, the oral bioavailability of 5-FU has been reported to be comparable to that in humans, at approximately 28%. nih.gov Studies in rats have demonstrated that significant first-pass metabolism occurs not only in the liver but also in the small intestine. nih.gov This intestinal first-pass extraction is concentration-independent over a wide range. nih.gov The low and variable bioavailability of oral 5-FU is largely attributed to this extensive and variable first-pass metabolism rather than poor absorption. nih.gov Research in rabbits and mice has explored the co-administration of 5-FU with skimmed milk, which was found to significantly increase its absorption compared to administration with water. researchgate.net

Data Tables

Table 1: Key Pharmacokinetic Parameters of 5-Fluorouracil in Rats

Parameter Value Reference
Oral Bioavailability ~28% nih.gov
Intestinal Absorption Rate Constant (Ka) 5.95 min⁻¹ (low dose) to 0.55 min⁻¹ (high dose) nih.gov
Gastric Emptying Rate Constant (Kg) 0.069 - 0.082 min⁻¹ nih.gov

Table 2: Major Enzymes in 5-Fluorouracil Metabolism

Enzyme Role Reference
Dihydropyrimidine (B8664642) dehydrogenase (DPD) Rate-limiting catabolism of 5-FU nih.govclinpgx.org
Thymidine phosphorylase Anabolism of 5-FU to FUDR clinpgx.org
Uridine phosphorylase Anabolism of 5-FU to FUR clinpgx.org
Dihydropyrimidinase (DPYS) Catabolism of DHFU clinpgx.org

Computational and Theoretical Approaches in 1 Butyl 5 Fluorouracil Research

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 1-Butyl-5-fluorouracil, a derivative of 5-fluorouracil (B62378) (5-FU), docking simulations are crucial for identifying its potential biological targets and understanding the specifics of its binding interactions. The primary target for 5-FU and its analogs is thymidylate synthase (TS), an enzyme critical for DNA synthesis. nih.govnih.gov

Docking studies on 5-FU analogs reveal that the binding affinity is governed by a series of non-covalent interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. nih.gov For instance, studies involving various 5-FU derivatives have identified crucial interactions with residues such as Arg50, Arg175, Arg215, Ser216, and Asn226 in the active site of human thymidylate synthase. nih.govnih.gov The N-butyl group in this compound would be expected to occupy a hydrophobic pocket within the binding site, potentially increasing the binding affinity compared to the parent 5-FU molecule.

The binding energy, a key output of docking simulations, quantifies the strength of the interaction. Lower binding energy values indicate a more stable and favorable interaction. For example, in silico design and docking of novel 5-FU analogues have identified compounds with binding energies significantly lower (e.g., -7.2 to -9.1 kcal/mol) than that of 5-FU itself, suggesting enhanced inhibitory potential against their targets. nih.govtandfonline.com

Table 1: Molecular Docking Results of 5-Fluorouracil Analogs with Target Proteins
Compound/AnalogTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
5-FU Analog (PRA10)Thymidylate Synthase-9.1Not specified nih.govnih.gov
5-FU Analog (FUBT-81)Thymidylate Synthase-8.82Not specified jppres.com
5-FU Analog (FUBT-55)Thymidylate Synthase-8.31Not specified jppres.com
5-Amino-1H-tetrazole-linked 5-FUBCL2-7.2Not specified tandfonline.com
5-Fluorouracil (5-FU)BCL2-4.8Not specified tandfonline.com
5-Fluorouracil (5-FU)Dihydropyrimidine (B8664642) Dehydrogenase (DPD)-6.95Asn609, Asn668, Asn736, Thr737 acs.org

Molecular Dynamics Simulations of Compound-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. arxiv.org These simulations are essential for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. jppres.com For a compound like this compound, MD simulations can confirm whether the docked pose is maintained within the target's active site and analyze the flexibility of both the ligand and the protein.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). jppres.com

RMSD measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. jppres.com

RMSF indicates the fluctuation of individual amino acid residues. Higher RMSF values for residues in the binding pocket can signify important dynamic interactions with the ligand. jppres.com

Studies on 5-FU derivatives complexed with thymidylate synthase have used MD simulations of up to 100 nanoseconds to confirm the stability of the interactions predicted by docking. jppres.com Such simulations for a this compound-TS complex would provide critical information on the persistence of hydrogen bonds and the stability of the butyl group's position in the hydrophobic pocket, thus validating the docking results. jppres.comnih.gov

Table 2: Parameters from Molecular Dynamics Simulations
Simulation FocusKey ParameterTypical FindingSignificance
Protein-Ligand Complex StabilityRMSD (Root Mean Square Deviation)Low and controlled RMSD changes over the simulation time. researchgate.netIndicates the ligand remains securely bound and the complex is stable. jppres.com
Residue FlexibilityRMSF (Root Mean Square Fluctuation)Low RMSF values for the ligand-receptor complex. jppres.comSuggests stable interaction between the compound and the protein's active site. jppres.com
Drug Release from CarrierPotential Energy ConvergenceSystem reaches equilibrium during simulation. nih.govConfirms the stability of the simulated system for studying drug release mechanisms. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.netnih.gov These methods provide insights into the molecule's reactivity, stability, and spectroscopic properties based on its electronic structure. researchgate.net

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, MEP analysis would highlight the electronegative oxygen and fluorine atoms as sites for potential hydrogen bonding and interaction with positive regions of a biological target. nih.gov

Stabilization Energy: Calculations can determine the stabilization energy of the molecule in different environments, such as in a biological system with water molecules, providing insights into its behavior in vivo. researchgate.net

DFT studies on 5-FU have shown that the molecule has a higher electronic transition energy, facilitating the movement of electrons from HOMO to LUMO orbitals. researchgate.net Such analyses for the 1-butyl derivative would elucidate how the addition of the alkyl group influences the electronic properties and reactivity of the fluorouracil core.

Table 3: Quantum Chemical Calculation Data for 5-Fluorouracil and Related Structures
ParameterMolecule/SystemCalculated ValueSignificance
Adsorption Energy (ΔE)5-FU on B40 cage-11.15 kcal/molIndicates a stable, exothermic adsorption process, relevant for drug delivery systems. nih.gov
Gibbs Free Energy of Adsorption (ΔG)5-FU on B40 cageNegative valueShows the adsorption process is spontaneous and thermodynamically favorable. nih.gov
Bond Distance (C-F)5-Fluorouracil1.341 Å (Predicted)Close agreement with experimental values, validating the computational method. nih.gov
Binding Energy (Eb)5-FU on Gold ClustersExothermicIndicates stabilizing interactions, relevant for detection and nanoparticle-based delivery. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Preclinical Prediction

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe the relationship between drug exposure (PK - what the body does to the drug) and its pharmacological effect (PD - what the drug does to the body). mdpi.complos.org For this compound, which acts as a prodrug of 5-FU, PK/PD models are invaluable for predicting its therapeutic efficacy and potential toxicity before clinical trials.

These models integrate data from in vitro and in vivo experiments to simulate the drug's time course in the body and its effect on tumor growth or other biomarkers. plos.orgnih.gov A typical PK/PD model for an anticancer drug like 5-FU consists of:

A PK component: This usually involves a multi-compartment model (e.g., two-compartment) that describes the drug's absorption, distribution, metabolism, and excretion. plos.orgnih.gov

A PD component: This links the drug concentration in the plasma or at the target site to a biological effect, such as the inhibition of tumor cell proliferation or the reduction in a specific biomarker. bohrium.com

Researchers have developed PK/PD models for 5-FU that successfully characterize the relationship between the drug's plasma concentration-time curve (AUC) and its effects, such as erythropenia (a toxic side effect) or tumor growth inhibition. nih.govnih.gov These models can simulate different dosing regimens to identify optimal therapeutic strategies that maximize efficacy while minimizing toxicity. plos.orgbohrium.com

Table 4: Key Aspects of PK/PD Modeling for 5-Fluorouracil
Model ComponentDescriptionApplication/PredictionReference
Pharmacokinetic (PK) ModelTypically a two-compartment model describing drug distribution and elimination. plos.orgSimulates plasma concentration of 5-FU over time. plos.org plos.org
Pharmacodynamic (PD) ModelLinks drug exposure (AUC) to a biological endpoint (e.g., tumor volume, blood cell counts). nih.govPredicts tumor growth inhibition or the onset and degree of toxic side effects like erythropenia. nih.govnih.gov nih.govnih.gov
Integrated PK/PD ModelCombines PK and PD components to simulate the dose-exposure-response relationship. bohrium.comQuantifies the relationship between treatment protocols and chemotherapy potency; helps optimize dosing regimens. plos.orgbohrium.com plos.orgbohrium.com
Biomarker IntegrationIncorporates biomarkers (e.g., plasma UH2/Ura ratio) to estimate PK parameters like drug elimination rate. nih.govEnables personalized therapeutic schemes by predicting individual patient responses. nih.gov nih.gov

In Silico Screening and Virtual Ligand Design for Analogues

In silico screening and virtual ligand design are powerful computational strategies for discovering and optimizing novel drug candidates. nih.gov These approaches were instrumental in the development of analogues of 5-FU, and the same principles apply to the further optimization of this compound.

Virtual Screening: This process involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com By using docking simulations and scoring functions, millions of compounds can be rapidly assessed, prioritizing a smaller, more manageable number for experimental testing.

Ligand-Based and Structure-Based Design: New analogues can be designed based on the structure of a known active ligand (like 5-FU) or the structure of the target protein's binding site. For this compound, further modifications could be designed to improve its binding affinity for thymidylate synthase or to enhance its pharmacokinetic properties. For example, researchers have designed and evaluated numerous 5-FU analogues to overcome drug resistance, leading to the identification of candidates with improved binding energy and better predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.gov

These computational efforts aim to create new chemical entities with superior efficacy, selectivity, and an improved safety profile compared to existing drugs. nih.gov The design of a 5-amino-1H-tetrazole-linked 5-FU analog, for instance, resulted in a compound with greater predicted anti-cancer activity against the BCL2 enzyme than the parent 5-FU. tandfonline.com

Emerging Research Avenues and Future Directions for 1 Butyl 5 Fluorouracil and Its Class

Strategies for Overcoming Acquired and Intrinsic Resistance Mechanisms

Resistance to 5-fluorouracil (B62378) (5-FU) and its derivatives is a multifaceted problem arising from various cellular adaptations. mdpi.comnih.gov Key strategies being investigated to counteract these mechanisms include modulating drug transport, targeting overexpressed enzymes, and addressing genetic mutations within critical cellular pathways. mdpi.com

An important mechanism of drug resistance involves the alteration of drug transport across the cancer cell membrane. nih.gov Cancer cells can reduce the intracellular concentration of active drugs by upregulating the expression of efflux pumps, primarily from the ATP-binding cassette (ABC) transporter superfamily. mdpi.com

Role of ABC Transporters : Studies have identified specific transporters, such as ABCC5 (also known as MRP5) and ABCG2, as contributors to fluoropyrimidine resistance. nih.govnih.gov For instance, the expression of MRP5 in pancreatic adenocarcinoma cell lines has been significantly correlated with cellular sensitivity to 5-FU. nih.gov Long-term treatment with 5-FU can lead to increased expression of MRP5, resulting in significant drug resistance. nih.gov

Inhibition Strategies : A promising approach to overcoming this resistance is the use of inhibitors that block these efflux pumps. Research has shown that suppressing the PI3K/Akt/mTOR signaling pathway can reduce the expression of ABCG2 and ABCC5. nih.gov This suppression leads to increased intracellular accumulation of 5-FU, enhancing its cytotoxic effects and inducing apoptosis in colorectal cancer cells. nih.gov Combining PI3K inhibitors with 5-FU has been shown to notably increase the drug's cytotoxicity, suggesting that targeting these survival signaling pathways can reverse transporter-mediated resistance. nih.gov

The metabolic activation and catabolism of fluoropyrimidines are governed by a complex network of enzymes. Alterations in the expression levels of these enzymes are a primary cause of drug resistance. oaepublish.com

Thymidylate Synthase (TS) : The main target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is the enzyme thymidylate synthase (TS). spandidos-publications.compnas.org Overexpression and gene amplification of TS are widely accepted as major molecular mechanisms of both intrinsic and acquired 5-FU resistance. nih.govoaepublish.com Elevated levels of TS mean that the intracellular concentration of FdUMP is insufficient to inhibit the enzyme completely, allowing DNA synthesis to continue. oaepublish.com

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) : DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it into an inactive metabolite. pnas.org High DPD activity in tumor cells can significantly reduce the amount of 5-FU available for conversion into its active forms, thereby contributing to drug resistance. frontiersin.org

Thymidine (B127349) Phosphorylase (TP) : This enzyme is involved in converting 5-FU to fluorodeoxyuridine (FdU). mdpi.com Its role in resistance is complex, as some studies link lower expression to resistance, while others suggest its expression is associated with response to certain fluoropyrimidine prodrugs. mdpi.comfrontiersin.org

Strategies to overcome enzyme-based resistance include the development of DPD inhibitors, which can be co-administered to increase the bioavailability of 5-FU, and the design of novel fluoropyrimidine derivatives that are less susceptible to catabolism or that are more potent inhibitors of TS. nih.gov

EnzymeFunction in 5-FU PathwayEffect of Altered Expression on ResistanceTherapeutic Strategy
Thymidylate Synthase (TS)Primary drug target; essential for DNA synthesis. pnas.orgOverexpression/Gene Amplification: Leads to insufficient inhibition by active 5-FU metabolites. oaepublish.comDevelop more potent TS inhibitors; combination therapies.
Dihydropyrimidine Dehydrogenase (DPD)Rate-limiting enzyme for 5-FU catabolism (inactivation). pnas.orgHigh Activity/Overexpression: Reduces bioavailability of 5-FU at the tumor site. frontiersin.orgCo-administration of DPD inhibitors. nih.gov
Thymidine Phosphorylase (TP)Anabolic enzyme; converts 5-FU to FdU. mdpi.comDownregulation: May decrease the conversion of 5-FU to its active metabolites. mdpi.comUse of prodrugs activated by TP.
Orotate (B1227488) Phosphoribosyltransferase (OPRT)Converts 5-FU to FUMP in an anabolic pathway. nih.govDownregulation: Reduces the initial activation step of 5-FU.Develop drugs that bypass this activation step.

Genetic alterations in the drug's target pathways can fundamentally change a cell's response to therapy. Mutations in genes responsible for converting 5-FU into its active metabolites or in genes that regulate apoptosis (programmed cell death) can confer resistance. nih.govnih.gov

Metabolic Pathway Mutations : Studies in gastric cancer have shown that mutations in the 5-FU conversion pathways are associated with poor prognosis. nih.gov For example, deletions in the TYMP gene (which codes for Thymidine Phosphorylase) can impair the activation of 5-FU, while amplification of the TYMS gene (which codes for Thymidylate Synthase) makes it harder for the drug to exert its effect. nih.gov

Apoptosis Pathway Dysregulation : 5-FU exerts part of its cytotoxic effect by inducing apoptosis. nih.gov Resistance can emerge from the dysregulation of apoptotic signaling. For example, the activation of the NF-κB/STAT3 signaling pathway can promote the expression of anti-apoptotic proteins like Bcl-2 and survivin, allowing cancer cells to evade cell death. mdpi.commdpi.com Furthermore, mutations in the tumor suppressor gene TP53 are known to affect the cellular response to DNA damage and can contribute to resistance by preventing apoptosis. nih.gov

Future strategies will likely involve the use of genomic profiling to identify patients with specific mutations that predict resistance. This could lead to personalized treatment regimens where therapies are selected to bypass the mutated pathway, for instance, by using agents that induce apoptosis through a p53-independent mechanism or by combining fluoropyrimidines with inhibitors of anti-apoptotic proteins.

Development of Novel Drug Delivery Systems for Enhanced Specificity

A major limitation of conventional chemotherapy is the lack of specificity, which leads to systemic toxicity. nih.gov Novel drug delivery systems are being developed to concentrate fluoropyrimidines at the tumor site, thereby increasing efficacy and reducing side effects. nih.gov

Nanotechnology offers a powerful platform for improving the delivery of anticancer drugs like 5-FU and its derivatives. researcher.liferesearchgate.net Nanocarriers can overcome pharmacokinetic challenges, protect the drug from premature degradation, and facilitate targeted delivery. researchgate.netresearchgate.net

Polymeric Nanoparticles : Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are widely used to encapsulate fluoropyrimidines. nih.govnih.gov These nanoparticles can provide sustained drug release and can be surface-modified with targeting ligands (like folic acid or epidermal growth factor) to specifically bind to receptors overexpressed on cancer cells, enhancing cellular uptake. nih.gov

Lipid-Based Nanocarriers : Liposomes and solid lipid nanoparticles are among the least toxic nanodelivery systems for in vivo use. nih.gov They can improve the solubility and bioavailability of drugs and have shown success in reducing the IC50 value of 5-FU compared to the free drug in cancer cell lines. nih.gov

Stimuli-Responsive Systems : "Smart" nanoparticles are designed to release their drug payload in response to specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes. nih.govresearchgate.net This provides an additional layer of targeting, ensuring the drug is released preferentially within the cancerous tissue.

Nanoparticle TypeComposition ExamplesKey Advantages for Fluoropyrimidine Delivery
Polymeric NanoparticlesPLGA, Poly(ε-caprolactone), Chitosan. nih.govnih.govSustained release, biocompatibility, ease of surface functionalization for active targeting. researchgate.net
Lipid-Based NanocarriersLiposomes, Solid Lipid Nanoparticles (SLNs). nih.govLow toxicity, improved bioavailability, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov
Inorganic NanoparticlesSilica, Copper-based nanoparticles. nih.govmdpi.comStable structure, large surface area, potential for combination with photothermal therapy. mdpi.com
Stimuli-Responsive SystemspH-sensitive polymers, hydrogels. nih.govresearchgate.netTargeted drug release in response to tumor microenvironment (e.g., low pH), reducing systemic exposure. researcher.life

A highly innovative strategy for achieving spatial control over drug activation is the development of bioorthogonally activated prodrugs. scispace.comnih.gov This approach uses a non-biological chemical reaction to convert an inactive drug precursor into its active form at a specific location in the body.

One of the most studied examples involves palladium-activated prodrugs of 5-FU. nih.gov In this system, the N1 position of the 5-FU molecule is masked with a biochemically inert, palladium-sensitive group, such as a propargyl group. scispace.comfrontiersin.org This modification renders the prodrug, for example, 5-fluoro-1-propargyl-uracil, completely inactive and stable under physiological conditions. scispace.comnih.gov

The activation is achieved via an implanted, localized palladium(0) source at the tumor site. nih.govresearchgate.net The heterogeneous palladium catalysis cleaves the masking group, releasing the active 5-FU drug exclusively within the cancerous tissue. scispace.comed.ac.uk This method offers tremendous potential for locoregional cancer treatment, as it could allow for higher effective doses at the tumor while minimizing the systemic side effects associated with conventional 5-FU administration. scispace.com Research has demonstrated the in vitro efficacy of this strategy in cancer cells and the biocompatibility of the palladium activators. nih.goved.ac.uk

Combination Therapies with 1-Butyl-5-fluorouracil or its Derivatives in Preclinical Settings

The therapeutic efficacy of fluoropyrimidines, including derivatives of 5-fluorouracil (5-FU), is being extensively explored in preclinical models through combination with other cytotoxic agents. The primary goal of these combination strategies is to achieve synergistic antitumor effects, overcome resistance mechanisms, and broaden the therapeutic window. Research has shown that combining 5-FU or its prodrugs with other agents can lead to enhanced cancer cell killing and delayed tumor growth in various cancer types. mdpi.comnih.gov

One area of investigation involves combining 5-FU with agents that target different cellular pathways. For instance, a triple-combination therapy of lurbinectedin, irinotecan (B1672180), and 5-FU has demonstrated highly efficient and synergistic killing of pancreatic cancer cells in preclinical studies. mdpi.comnih.gov Lurbinectedin, which stalls and degrades RNA Polymerase II, complements the action of irinotecan (a topoisomerase I inhibitor) and 5-FU (a thymidylate synthase inhibitor). mdpi.comnih.gov This multi-targeted approach appears to rely on inducing significant DNA damage and replicative stress. mdpi.com

Furthermore, combining 5-FU with hypoxia-selective cytotoxins, such as NLCQ-1 and tirapazamine, has shown therapeutic advantages in vivo. nih.gov These agents target the hypoxic (low oxygen) cells found in solid tumors, which are often resistant to conventional chemotherapy. Preclinical models demonstrated that this combination results in a schedule-dependent and tumor-specific synergistic interaction, leading to significant tumor regrowth delays without a corresponding increase in bone marrow toxicity. nih.gov

The table below summarizes key findings from preclinical studies on combination therapies involving 5-fluorouracil.

Combination AgentsCancer ModelKey Preclinical Findings
Lurbinectedin + Irinotecan + 5-FUPancreatic Cancer Cell Lines (BxPC-3, PANC-1, HPAF-II)Demonstrates highly efficient and synergistic killing of tumor cells; upregulates DNA damage markers (γH2AX). mdpi.comnih.gov
Folinic Acid (FA) + Hydroxyurea (HU) + 5-FUColorectal Carcinoma Cell Lines (HCT 116, COLO 320 HSR)Consistently produced the best cytotoxic effect compared to single agents or two-drug combinations. nih.gov
NLCQ-1 or Tirapazamine + 5-FUMurine Tumor Models (EMT6/BALB/c, SCCVII/C3H)Showed a schedule-dependent, synergistic antitumor effect and significant tumor regrowth delay with no increase in bone marrow toxicity. nih.gov

Design of Next-Generation Fluoropyrimidine Prodrugs with Improved Therapeutic Profiles

The development of next-generation fluoropyrimidine prodrugs is a key strategy to overcome the limitations of conventional 5-FU therapy, such as poor oral bioavailability and non-specific cytotoxicity. nih.govnih.gov Prodrug design involves creating inactive or less active derivatives of a parent drug that are converted into the active form in vivo, ideally at the target site. ijnrd.org This approach aims to improve the therapeutic index by enhancing efficacy and reducing systemic toxicity. nih.govresearchgate.net

A primary goal in designing new fluoropyrimidine prodrugs is to achieve selective activation within tumor tissues. This can be accomplished by exploiting the unique characteristics of the tumor microenvironment, such as the overexpression of certain enzymes. mdpi.com Capecitabine is a prominent example of this targeted approach. nih.govijnrd.org It is designed to be converted to 5-FU through a three-step enzymatic cascade, with the final, rate-limiting step catalyzed by thymidine phosphorylase, an enzyme that is often present at higher levels in tumor cells compared to normal tissues. nih.gov This tumor-preferential activation helps concentrate the cytotoxic effects at the site of the cancer, thereby reducing systemic side effects. ijnrd.org

Another innovative design strategy involves the co-administration of modulating agents that can alter the metabolism of the fluoropyrimidine prodrug to enhance its anticancer activity and reduce toxicity. The oral agent S-1 is a combination drug that includes tegafur (B1684496) (a 5-FU prodrug) along with two modulators: gimeracil (B1684388) (a potent inhibitor of dihydropyrimidine dehydrogenase, the primary enzyme that degrades 5-FU) and oteracil potassium (which inhibits the phosphorylation of 5-FU in the gastrointestinal tract, reducing local toxicity). nih.gov This multi-component design leads to higher and more sustained plasma concentrations of 5-FU, enhancing its antitumor effect while simultaneously mitigating gastrointestinal side effects. nih.gov

Future design strategies are also focusing on advanced drug delivery systems. mdpi.com Nanodelivery systems, such as nanoparticles, liposomes, and hydrogels, are being explored to transport 5-FU and its prodrugs more effectively to tumor sites. mdpi.com These nanocarriers can leverage the enhanced permeability and retention (EPR) effect of tumors for passive targeting or can be engineered with specific ligands for active targeting, further improving tumor specificity and minimizing off-target toxicity. mdpi.com The development of prodrugs with improved pH sensitivity for release in the acidic tumor microenvironment is another promising avenue of research. mdpi.com

The table below outlines various strategies for designing next-generation fluoropyrimidine prodrugs.

Design StrategyPrincipleExample(s)Desired Outcome
Tumor-Specific Enzyme Activation Exploiting enzymes that are overexpressed in cancer cells to convert the prodrug to its active form. nih.govmdpi.comCapecitabineIncreased drug concentration at the tumor site; reduced systemic toxicity. nih.govijnrd.org
Biochemical Modulation Co-formulating the prodrug with agents that modify its metabolic pathway.S-1 (Tegafur + Gimeracil + Oteracil)Enhanced efficacy and sustained drug levels; reduced GI toxicity. nih.gov
Nanocarrier Delivery Systems Encapsulating the drug or prodrug in nanoparticles to improve delivery and targeting. mdpi.comLiposomes, Polymeric NanoparticlesImproved pharmacokinetics; passive or active tumor targeting. mdpi.com
pH-Sensitive Release Designing prodrugs that are activated by the acidic microenvironment of tumors. mdpi.comInvestigational pH-sensitive prodrugsTargeted drug release specifically within the tumor tissue. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for 1-Butyl-5-fluorouracil, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Leverage alkylation strategies used for analogous 5-fluorouracil derivatives, such as benzyl or dichlorobenzyl substitutions, by replacing benzyl chloride with 1-butyl bromide . AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) can predict viable pathways, including nucleophilic substitution or coupling reactions .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 265–270 nm) and compare retention times against standards. Elemental analysis (C, H, N) and nuclear magnetic resonance (NMR; ¹⁹F and ¹H) confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound in research settings?

  • Methodological Answer :

  • Structural Confirmation : Combine mass spectrometry (MS) for molecular weight verification (expected m/z ≈ 212.2) with Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and fluorine (C-F) bonds .
  • Quantitative Analysis : Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:water = 70:30 v/v) for purity assessment. Cross-validate with thin-layer chromatography (TLC) using silica gel plates .

Advanced Research Questions

Q. How can pharmacokinetic parameters of this compound be optimized in preclinical models?

  • Methodological Answer :

  • Dose Escalation : Adopt a phase II-like protocol with stepwise dose increases (e.g., 10–50 mg/kg in murine models) while monitoring plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calculate area under the curve (AUC) and half-life (t½) to establish dose-response relationships .
  • Bioavailability Enhancement : Test lipid-based nanoformulations (e.g., liposomes) to improve solubility, referencing 5-fluorouracil’s solubility challenges in aqueous media (1 mg/mL at 25°C) .

Q. What in vitro models best elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Cell Line Selection : Use colorectal (HCT-116) or breast cancer (MCF-7) cell lines, given 5-fluorouracil’s established activity in these models. Compare cytotoxicity via MTT assays, with IC₅₀ calculations .
  • Mechanistic Probes : Incorporate thymidylate synthase (TS) inhibition assays and fluorouracil-specific metabolic markers (e.g., FdUMP incorporation into DNA) to differentiate its activity from the parent compound .

Q. How should researchers address contradictions in cytotoxicity data across studies?

  • Methodological Answer :

  • Standardization : Adopt WHO guidelines for reporting cancer treatment results, including baseline tumor characteristics, dosing regimens, and response criteria (e.g., RECIST 1.1) .
  • Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratories?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Follow OSHA HCS standards for acute toxicity (Category 3 oral, Category 4 dermal) and carcinogenicity (Category 2) .
  • Waste Disposal : Neutralize residues with sodium hydroxide (pH >10) before incineration, adhering to EPA guidelines for fluorinated compounds .

Data and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Protocol Documentation : Detail reaction conditions (e.g., temperature, solvent ratios) using the ICH M7 framework for impurity control .
  • Open Data Sharing : Deposit raw NMR, HPLC, and cytotoxicity data in repositories like Zenodo or Figshare, enabling independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.